Journal Name:Journal of Essential Oil Research
Journal ISSN:1041-2905
IF:2.532
Journal Website:http://www.tandfonline.com/toc/tjeo20/current
Year of Origin:1989
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:54
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2021-06-22 , DOI:
10.1039/D1FO00796C
There has been great interest in phospholipids (PLs) from marine by-products due to their long-chain polyunsaturated fatty acids with unique health and functional properties. Here, marine PLs from squid viscera and gonads were comprehensively characterized and compared by UPLC-Q-Exactive Orbitrap/MS-based lipidomics analysis. A total of thirteen phospholipid classes including 1223 molecular species were identified and quantified in both resources. PC, PE and SM were further isolated from the total PLs of squid viscera and gonads, respectively. All isolated squid PL components were first evaluated for anti-inflammatory, antioxidant and cardiovascular effects using in vivo zebrafish models. Our results showed the diversity, content and physiological functions of PLs from squid by-products, which provided a basis for their future application in the nutritional and pharmaceutical industry.
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2021-10-19 , DOI:
10.1039/D1FO90098F
A graphical abstract is available for this content
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2021-09-24 , DOI:
10.1039/D1FO02146J
Insoluble dietary fibers are typically known to be poorly fermented in the large intestine. However, their value may be high as evidence shows that important butyrogenic bacteria preferentially utilize insoluble substrates to support their energy needs. The objective of this study was to increase fermentability of an insoluble bran fiber (pearl millet) while keeping it mostly insoluble to promote bacteria in the community that rely on fermentable insoluble dietary fibers. Following pretests with different processing methods, a combination of microwave and enzymatic treatments were applied to isolated pearl millet fiber to increase its accessibility of gut bacteria. In vitro human fecal fermentation was conducted and analyses were made for short chain fatty acids and microbiota changes. Combined microwave and enzymatic processing increased the amount of insoluble fiber fermented in vitro from 36 to 59% of total dietary fiber, with a minor increase in soluble fiber (8%). Microwave/enzymatic processing doubled butyrate production and almost tripled acetate production at 6 h fermentation compared to the native millet fiber. 16S rRNA gene sequencing showed that the processing promoted a significant increase in Firmicutes/Bacteroidetes ratio compared to the native fiber with relative abundance increases in Blautia and Copprococcus genera and a decrease in Bacteroidetes. Overall, these data show that processing techniques can be used to increase the value of insoluble fiber, presumably by increasing accessibility of the fiber to degrading bacteria, and to support Firmicutes that preferentially compete on insoluble fibers.
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2019-10-07 , DOI:
10.1039/C9FO00370C
Currently, cereal bars are gaining interest globally because of their nutritionally balanced and convenient nature. One healthy strategy is to add probiotics to cereal bars, to make them a functional food product. So, in this study a cereal bar functionalized with edible coatings of whey protein isolate (WPI) and alginate (ALG) incorporated with Bifidobacterium animalis subsp. lactis BB-12 and inulin was developed and evaluated for its consumer acceptability and physicochemical and microbiological properties, throughout 90 days of storage. WPI-coated cereal bars were shown to be the solution that better maintained the level of the incorporated probiotic strain when compared to the ones coated with ALG, throughout storage and throughout in vitro gastrointestinal digestion. The physicochemical properties of the bars, namely aw, moisture content, color and texture, were not altered during the storage period. The sensory evaluation showed that coated bars were accepted as well as control bars. Moreover, the consumers appreciated better the odor and flavor of WPI-coated bars than those of ALG-coated bars.
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2014-04-17 , DOI:
10.1039/C4FO00148F
Cottage cheese ‘refinement’ with massive B-vitamin losses (≈70–84%) through whey removal during precipitation may potentially induce an acute imbalance between protein/methionine load and temporal inadequacy/shortage of nutrients critical for their metabolism, i.e. B6 and B12. The temporal effect of cottage cheese consumption was evaluated using increased plasma homocysteine as a B-vitamin shortage marker. In a double-blind study, healthy, normal-weight (BMI = 22–27), premenopausal women aged 25–45 years were first given a methionine load (100 mg kg−1, n = 15), then cottage cheese alone (500 g, ≈50 g protein, ≈1200 mg methionine, n = 49) at breakfast, and then with added B6 (2 mg, n = 8) and/or B6 + folate (1 mg + 200 mcg, n = 7). Plasma homocysteine was measured preprandially (t0) and then postprandially 5 h (t5) and ≥6–24 h. Cheese-induced homocysteine increased 28.7% (p ≤ 0.001), ≈60% of the free methionine response, remaining higher through ≥6–8 h. Co-supplementation with B6 reduced the Hcy increase by 45.0% (to 14.9%, p = 0.025), and that with B6 + folate reduced the Hcy increase by 72.3% (to 7.5%, p = 0.556, NS). Homocysteine increased more in participants with lower baselines (<5 μM vs. ≥5 μM, p ≤ 0.001) following cheese, ≈3-fold (54.8% vs. 18.5%) or methionine, 47.3% (266.7% vs. 181.1%). Cheese B-vitamin depletion – i.e. to B6 ≈ 2.0–4.0 μg g−1 protein, far below women's metabolic requirement (15–20 μg g−1) – appeared to induce acute relative shortage compared to methionine/protein loads, exemplified by greater homocysteine increases than with other animal proteins (previous data), more so with lower baseline homocysteine. Smaller increases following re-supplementation demonstrated potential for ‘functional fortification’/co-supplementation. Unnoted cheese ‘refinement’, like white bread, potentially induces episodic vitamin shortage effects, warranting consideration for acute/cumulative implications, alternative processing/supplementation technologies, and food combinations, especially for at-risk populations (i.e. with genetic, hormonal/gender, or aging-related predispositions), and for cardiovascular, bone, and brain health.
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2018-11-14 , DOI:
10.1039/C8FO01495G
Changes in the structure of tropomyosin (TM) altered the texture profiles of eel balls and the inhibitory activity of the angiotensin-converting enzyme (ACE). The secondary and tertiary structure of TM was determined after high hydrostatic pressure (HHP) treatment. The correlation between the spatial structure of TM and the texture profiles of eel balls was developed and discussed. The β-sheet was converted to a β-turn and a random coil when treated at HHP (200–400 MPa), meanwhile the α-helix unfolded and was converted into a β-sheet, β-turn and a random coil with treatment at 500 and 600 MPa. The surface hydrophobicity (H0) was increased and the sulfhydryl (SH) content decreased with an increase in the pressure. The results indicated that the texture profiles of eel balls showed a negative relationship with the α-helix, β-sheet and SH content. The texture profiles of eel balls were greatly enhanced after treatment at 500 and 600 MPa, leading to the improved surface network of the eel ball products. The ACE inhibitory activity of TM after HHP treatment exhibited a positive relationship with the β-sheet content in the protein. The ACE inhibitory activity was preserved under 600 MPa.
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2016-10-26 , DOI:
10.1039/C6FO01443G
Artichoke by-products, produced from agricultural procedures and the processing industry, represent a huge amount of discarded material. In this research, the main artichoke by-products, bracts and leaves, were characterized in terms of their bioactive constituents (phenolic compounds and inulin) and cellular antioxidant potential to estimate their nutraceutical potential. The ultrahigh-performance-ultraviolet detection-high resolution mass spectroscopy (UHPLC-UV-HRMS) profiles of both by-products show that 5-caffeoylquinic acid and 1,5-dicaffeoylquinic acid are the most abundant bioactive compounds, and the content of flavone glycosides can be used to discriminate between bracts and leaves. Artichoke by-products contain a remarkable overall phenolic content (0.5–1.7 g per 100 g dry matter), whereas they differ widely in the amounts of inulin with higher levels in bracts (3.8–8.2 g per 100 g dry matter). The cellular antioxidant activities of bract and leaf extracts (half maximal effective concentration (EC50) = 26.6–124.1 mg L−1) are better than or similar to that of a commercial leaf extract, and are related to the dicaffeoylquinic acid levels, particularly to 1,5-dicaffeoylquinic acid. These results reveal that artichoke by-products are a promising and cheap source of bioactive compounds. Bracts could be used as a source of inulin and caffeoylquinic acids for the production of food additives and nutraceuticals and also as an alternative to the traditional application of leaf extracts.
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2021-04-21 , DOI:
10.1039/D1FO00521A
Dietary fiber is an important nutrient for improving human health and controlling calorie intake, and is used to produce functional foods. In this study, insoluble dietary fiber (IDF) from three sources (enoki mushrooms, carrots, and oats) was characterized and their hypoglycemic and hypolipidemic effects were determined with in vitro and in vivo models. The results of Scanning electron microscopy (SEM) showed that the IDF from the three sources have different morphologies. The Fourier transform infrared spectroscopy (FT-IR) results showed that the IDF samples from the three sources have similar active groups, but the X-ray diffraction (XRD) and thermogravimetric analysis/differential scanning calorimetry (TGA/DSC) results indicated that oat IDF mainly contained cellulose, and enoki mushroom IDF and carrot IDF contained hemicelluloses and cellulose. Among three IDF, carrot IDF had stronger water holding capacity, swelling capacity, and adsorption capacity of oil and cholate; enoki mushroom IDF had stronger glucose adsorption capacity and the ability to inhibit fat digestion; while oat IDF had stronger cholesterol adsorption capacity. None of the three IDF showed significant inhibition on starch digestion. Results from mouse feeding studies showed that IDF from three sources all improved glucose tolerance and inhibited the rise of blood lipid after the fat loading. Thus, this study demonstrated the functional significance of the IDF from three sources, which provides a reference for their application in functional food products aiming at maintaining healthy glucose and blood lipid levels.
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2012-10-04 , DOI:
10.1039/C2FO30156C
Little is known about the polarizing potential of currently used human macrophage cell lines, while a better understanding phenomena can support the prediction of effects in vivo based on in vitro analysis. To test the polarization capability of PMA differentiated-THP-1 macrophages (M0), cells were stimulated with 20 ng ml−1 IFNγ + 1 μg ml−1 LPS and 20 ng ml−1 IL-4, which are known to influence macrophage polarization in vivo and ex vivo into the M1 and M2 state, respectively. Apart from several well-known M1 and M2 markers, also new possible markers for M1 and M2 polarization were analysed in this study. The expression of M1 marker genes was up-regulated in IFNγ + LPS stimulated-M0 THP-1 macrophages. The IL-4 stimulated-M0 THP-1 macrophages expressed M2 cell membrane receptor genes. However, M2 chemokine and their receptor genes were only slightly up-regulated which might be due to the complexity of the secondary cell–cell interaction of the chemokine system. Lipopolysaccharides from E. coli (LPS) and food compounds [lentinan, vitamin D3 (vD3) and the combination of lentinan + vitamin D3 (Len + vD3)] were investigated for their polarizing ability on M0 THP-1 macrophages towards either the M1 or M2 state. LPS (700 ng ml−1) was able to skew M0 THP-1 macrophages towards the M1 direction since all analysed M1 marker genes were strongly expressed. Lentinan, vD3 and Len + vD3 did not induce expression of either M1 or M2 markers, indicating no polarizing ability of these compounds. Based on the expression of M1 and M2 marker genes we concluded that THP-1 macrophages could be successfully polarized into either the M1 or M2 state. Therefore, they can be used as a new macrophage polarizing model to estimate the polarizing/switching ability of test food compounds.
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2019-07-15 , DOI:
10.1039/C8FO00173A
Chia seeds and their mucilage gels provide a nutritionally and functionally promising ingredient for the food and pharmaceutical industry. Application and utilization of the gel remain limited due to the tightly adhesion of the mucilage to the seeds, which affects the organoleptic properties, control of concentration and structuring possibilities. To exploit the full potential of chia mucilage gels as a functional ingredient calls for separation and purification of the gel. Herein, the gel was extracted by centrifugation and characterized rheologically and microscopically to link the viscoelastic properties to the structural properties. Subsequently, the gel was dried employing three different methods for facilitated storage and prolonged shelf life. The dried gels were readily soluble and its viscoelastic properties were fully regenerated upon rehydration demonstrating its potential to envisage industrial applications. The viscoelastic chia mucilage demonstrated shear-thinning behavior with complete relaxation upon stress removal. The gel's elasticity was enhanced with increasing mucilage concentration resulting in a highly tunable system. The extractable and rehydratable functional chia gel is a viable candidate as additive for the development of products requiring specific viscoelastic properties. Addition of the gel enhances the nutritional profile without interfering with the organoleptic properties.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | CHEMISTRY, APPLIED 应用化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.00 | 39 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/tjeo